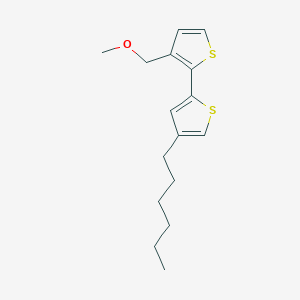![molecular formula C16H17N3O5S B14174930 N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide CAS No. 878977-86-7](/img/structure/B14174930.png)
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a methanesulfonamide group, which can enhance its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and hydroxylamine.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the quinazolinone derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative using reducing agents like sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Amines, thiols, elevated temperatures, and polar solvents.
Major Products
Oxidation: Quinazolinone derivatives with oxidized hydroxy and methoxy groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Compounds with various nucleophiles replacing the methanesulfonamide group.
科学的研究の応用
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
- N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]ethanesulfonamide
Uniqueness
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its biological activity and solubility
特性
CAS番号 |
878977-86-7 |
|---|---|
分子式 |
C16H17N3O5S |
分子量 |
363.4 g/mol |
IUPAC名 |
N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C16H17N3O5S/c1-24-14-9-10(7-8-13(14)20)15-17-12-6-4-3-5-11(12)16(21)19(15)18-25(2,22)23/h3-9,15,17-18,20H,1-2H3 |
InChIキー |
FNWGZLSTQXDWAB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C)O |
溶解性 |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)
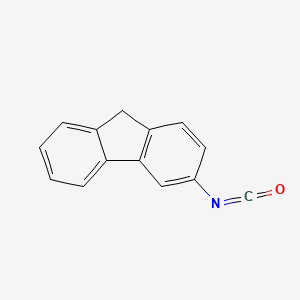
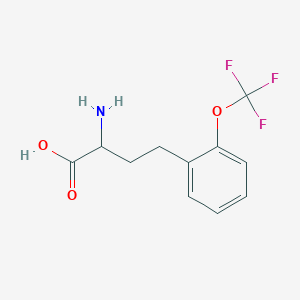
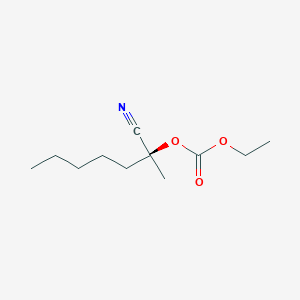
![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)
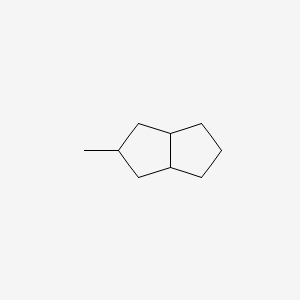
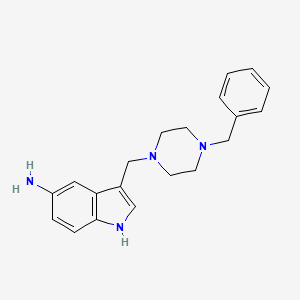

![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)


![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)
